molecular formula C39H60N10O20P2 B13387116 Tetraisopropyl ((((((((methylenebis(azanediyl))bis(9H-purine-6,9-diyl))bis(propane-1,2-diyl))bis(oxy))bis(methylene))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene)) tetracarbonate

Tetraisopropyl ((((((((methylenebis(azanediyl))bis(9H-purine-6,9-diyl))bis(propane-1,2-diyl))bis(oxy))bis(methylene))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene)) tetracarbonate

Cat. No.: B13387116
M. Wt: 1050.9 g/mol
InChI Key: KRLKBWQXBSICEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir Disoproxil Dimer is a derivative of Tenofovir Disoproxil, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic Hepatitis B. The dimer form is an advanced formulation designed to enhance the pharmacokinetic properties and therapeutic efficacy of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is typically carried out in a suitable solvent under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Dimer follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Tenofovir Disoproxil Dimer undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation. These reactions are crucial for its activation and subsequent therapeutic action.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tenofovir Disoproxil Dimer has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Tenofovir Disoproxil Dimer exerts its effects by inhibiting the viral reverse transcriptase enzyme, which is crucial for the replication of HIV and Hepatitis B viruses. Upon administration, the dimer is hydrolyzed to release Tenofovir, which is then phosphorylated to Tenofovir diphosphate. This active metabolite competes with natural nucleotides, leading to chain termination during viral DNA synthesis .

Comparison with Similar Compounds

  • Tenofovir Disoproxil Fumarate
  • Tenofovir Alafenamide
  • Emtricitabine/Tenofovir combinations

Comparison:

Tenofovir Disoproxil Dimer stands out due to its enhanced pharmacokinetic properties and therapeutic efficacy, making it a valuable addition to the arsenal of antiviral agents.

Properties

Molecular Formula

C39H60N10O20P2

Molecular Weight

1050.9 g/mol

IUPAC Name

[1-[6-[[[9-[2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)

InChI Key

KRLKBWQXBSICEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.